molecular formula C7H7ClN2O2 B1482343 4-Chloro-6-(oxetan-3-yloxy)pyrimidine CAS No. 1598358-04-3

4-Chloro-6-(oxetan-3-yloxy)pyrimidine

Cat. No.: B1482343
CAS No.: 1598358-04-3
M. Wt: 186.59 g/mol
InChI Key: PDKKNVALNSZXKV-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxetan-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-1-7(10-4-9-6)12-5-2-11-3-5/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKKNVALNSZXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Structural Overview

This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an oxetane moiety at the 6-position. This structural configuration contributes to its distinct chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation.

Key Findings:

  • The compound demonstrated inhibitory effects on COX enzymes in various assays, suggesting its potential as an anti-inflammatory agent comparable to established drugs like diclofenac and celecoxib.
  • In vitro studies reported half-maximal inhibitory concentration (IC50) values for COX-2 inhibition that were competitive with those of standard anti-inflammatory medications .

Table 1: COX Inhibition Data

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
This compound0.04 ± 0.02Celecoxib0.04 ± 0.01
Other Pyrimidine DerivativesVariesIndomethacin9.17

Anticancer Activity

Emerging data suggest that this compound may also possess anticancer properties. Similar compounds within the pyrimidine family have shown activity against various cancer cell lines, indicating a potential pathway for therapeutic development.

Research Highlights:

  • Preliminary studies have indicated that derivatives of this compound can inhibit the proliferation of certain cancer cells, although specific data on this compound itself remains limited.
  • The presence of the oxetane ring may enhance its interaction with biological targets involved in cancer progression.

The biological activity of this compound is believed to be mediated through its interaction with key enzymatic pathways:

  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation.
  • Potential Cancer Pathways : While specific mechanisms remain under investigation, compounds with similar structures have been shown to affect signaling pathways involved in cell proliferation and survival.

Case Studies

While direct case studies involving this compound are scarce, related research provides insights into its potential applications:

  • In vitro Studies : Various derivatives have been tested for their ability to inhibit COX activity and reduce inflammation in rodent models. These studies highlight the compound's promise as a therapeutic agent.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrimidine structure can significantly alter biological activity, suggesting avenues for optimizing efficacy through synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.